molecular formula C20H16N2O5 B3631376 3-(2-furyl)-1-[(2-methoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide

3-(2-furyl)-1-[(2-methoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide

Cat. No.: B3631376
M. Wt: 364.4 g/mol
InChI Key: ZXQOAWDZTGKWOI-UHFFFAOYSA-N
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Description

3-(2-furyl)-1-[(2-methoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide is a complex organic compound that features a quinoxalinone core structure substituted with a furyl group and a methoxybenzyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-furyl)-1-[(2-methoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide typically involves multi-step organic reactions. The starting materials often include 2-furylamine, 2-methoxybenzyl chloride, and quinoxalinone derivatives. The synthesis may proceed through the following steps:

    Formation of the Quinoxalinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoxalinone ring.

    Substitution with Furyl Group:

    Etherification with Methoxybenzyl Group: The final step involves the etherification of the quinoxalinone derivative with 2-methoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-furyl)-1-[(2-methoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the N-oxide group back to the parent quinoxalinone.

    Substitution: The furyl and methoxybenzyl groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic or electrophilic reagents can be employed depending on the desired substitution.

Major Products

The major products of these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-(2-furyl)-1-[(2-methoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-furyl)-1-[(2-methoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-(2-furyl)-2(1H)-quinoxalinone: Lacks the methoxybenzyl ether group.

    1-[(2-methoxybenzyl)oxy]-2(1H)-quinoxalinone: Lacks the furyl group.

    Quinoxaline N-oxides: General class of compounds with similar core structures but different substituents.

Uniqueness

3-(2-furyl)-1-[(2-methoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide is unique due to the combination of its furyl and methoxybenzyl ether substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(furan-2-yl)-1-[(2-methoxyphenyl)methoxy]-4-oxidoquinoxalin-4-ium-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-25-17-10-5-2-7-14(17)13-27-22-16-9-4-3-8-15(16)21(24)19(20(22)23)18-11-6-12-26-18/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQOAWDZTGKWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CON2C3=CC=CC=C3[N+](=C(C2=O)C4=CC=CO4)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-furyl)-1-[(2-methoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide
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3-(2-furyl)-1-[(2-methoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide
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3-(2-furyl)-1-[(2-methoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide
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